molecular formula C11H15ClO B8678329 3-Chloropropyl 2,4-dimethylphenyl ether

3-Chloropropyl 2,4-dimethylphenyl ether

Cat. No.: B8678329
M. Wt: 198.69 g/mol
InChI Key: FOXBXKMZJOECSY-UHFFFAOYSA-N
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Description

3-Chloropropyl 2,4-dimethylphenyl ether is an organochlorine compound featuring a chloropropyl chain (Cl-CH2-CH2-CH2-O-) linked to a 2,4-dimethylphenyl group. This structure combines the reactivity of a chlorinated alkyl chain with the steric and electronic effects of an aromatic ring substituted with methyl groups.

  • Chloropropyl moiety: Imparts reactivity for nucleophilic substitution or elimination reactions, as seen in bis(3-chloropropyl) ether .
  • 2,4-Dimethylphenyl group: Enhances lipophilicity and stability, similar to derivatives in s-triazine UV stabilizers .

Potential applications include use as an intermediate in synthesizing agrochemicals, polymers, or UV-absorbing compounds, given the prevalence of chloropropyl and dimethylphenyl groups in such contexts .

Properties

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

1-(3-chloropropoxy)-2,4-dimethylbenzene

InChI

InChI=1S/C11H15ClO/c1-9-4-5-11(10(2)8-9)13-7-3-6-12/h4-5,8H,3,6-7H2,1-2H3

InChI Key

FOXBXKMZJOECSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCl)C

Origin of Product

United States

Comparison with Similar Compounds

Chlorinated Ethers

Property 3-Chloropropyl 2,4-Dimethylphenyl Ether Bis(3-Chloropropyl) Ether 4-Chlorophenyl Glycidyl Ether
Molecular Formula C11H15ClO (inferred) C6H12Cl2O C9H9ClO2
CAS Number Not available 629-36-7 2212-05-7
Boiling Point ~250–300°C (estimated) 205°C Not reported
Density ~1.1–1.3 g/cm³ (estimated) 1.4158 g/cm³ Not reported
Reactivity SN2 reactions at Cl; ether cleavage Crosslinking agent Epoxide ring-opening reactions

Key Differences :

  • Bis(3-chloropropyl) ether is symmetrical and used in polymer crosslinking, whereas the target compound’s aromatic group may reduce volatility and enhance thermal stability .
  • 4-Chlorophenyl glycidyl ether contains a reactive epoxide ring, making it suitable for epoxy resins, unlike the target compound’s less reactive ether linkage .

Dimethylphenyl-Containing Compounds

Compound 2,4-Dimethylphenol s-Triazine Derivatives
Molecular Formula C8H10O Complex (e.g., C29H31N3O3)
CAS Number 105-67-9 Not explicitly listed
Applications Precursor in resins, disinfectants UV stabilizers in plastics
Environmental Data EPA STORET codes: 03756, 30044, etc. Not reported

Key Insights :

  • 2,4-Dimethylphenol is more water-soluble and acidic (pKa ~10) due to its phenolic -OH group, whereas the target ether lacks acidity and is more lipophilic .

Reactivity and Environmental Behavior

  • Nucleophilic Substitution: The chloropropyl chain in the target compound is less reactive than glycidyl ethers () but more reactive than non-chlorinated ethers.
  • Environmental Persistence : Chlorinated ethers like bis(3-chloropropyl) ether are monitored under EPA guidelines (e.g., STORET codes), implying similar scrutiny for the target compound .
  • Thermal Stability : The aromatic ring in the target compound likely improves stability compared to aliphatic chlorinated ethers, aligning with trends seen in s-triazine synthesis .

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